2-(4-chloro-3,5-dimethylphenoxy)-N-[1-(tetrahydrofuran-2-yl)ethyl]propanamide
Overview
Description
2-(4-chloro-3,5-dimethylphenoxy)-N-[1-(tetrahydrofuran-2-yl)ethyl]propanamide is a synthetic organic compound characterized by its complex molecular structure
Scientific Research Applications
2-(4-chloro-3,5-dimethylphenoxy)-N-[1-(tetrahydrofuran-2-yl)ethyl]propanamide has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-[1-(tetrahydrofuran-2-yl)ethyl]propanamide typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Phenoxy Intermediate: This step involves the reaction of 4-chloro-3,5-dimethylphenol with an appropriate alkylating agent under basic conditions to form the phenoxy intermediate.
Amidation Reaction: The phenoxy intermediate is then reacted with an amine derivative, such as N-[1-(tetrahydrofuran-2-yl)ethyl]amine, under suitable conditions to form the final amide product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-3,5-dimethylphenoxy)-N-[1-(tetrahydrofuran-2-yl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-[1-(tetrahydrofuran-2-yl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-3,5-dimethylphenoxy)aniline
- 2-(4-chloro-3,5-dimethylphenoxy)-1-(2,3-dihydroindol-1-yl)propan-1-one
Uniqueness
Compared to similar compounds, 2-(4-chloro-3,5-dimethylphenoxy)-N-[1-(tetrahydrofuran-2-yl)ethyl]propanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tetrahydrofuran-2-yl group, for example, may enhance its solubility and bioavailability, making it more effective in certain applications.
Properties
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-[1-(oxolan-2-yl)ethyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClNO3/c1-10-8-14(9-11(2)16(10)18)22-13(4)17(20)19-12(3)15-6-5-7-21-15/h8-9,12-13,15H,5-7H2,1-4H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKIYRXXJPSPIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)NC(C)C2CCCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701139469 | |
Record name | 2-(4-Chloro-3,5-dimethylphenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701139469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1014018-20-2 | |
Record name | 2-(4-Chloro-3,5-dimethylphenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1014018-20-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Chloro-3,5-dimethylphenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701139469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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